molecular formula C21H26N6O B12249114 4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B12249114
M. Wt: 378.5 g/mol
InChI Key: KXLWIXNNHACKDY-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Substitution Reactions:

    Coupling Reactions: The attachment of the pyrido[3,4-d]pyrimidin-4-yl group is usually done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.

    Pyrimidino[4,5-d][1,3]oxazine: Studied for its potential as a tyrosine kinase inhibitor.

Uniqueness

4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

4-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C21H26N6O/c1-4-17-11-20(26-25-14(17)2)28-13-16-6-9-27(10-7-16)21-18-5-8-22-12-19(18)23-15(3)24-21/h5,8,11-12,16H,4,6-7,9-10,13H2,1-3H3

InChI Key

KXLWIXNNHACKDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C

Origin of Product

United States

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